molecular formula C17H18N2O3 B240559 2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide

2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide

Katalognummer B240559
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: ULOLAAKZXZCIIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide, also known as AG1478, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied in the field of cancer research due to its potential as a therapeutic agent.

Wirkmechanismus

2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide targets EGFR tyrosine kinase, which is a key regulator of cell growth and proliferation. It binds to the ATP-binding site of the kinase domain, preventing the kinase from phosphorylating downstream signaling molecules. This ultimately leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been shown to induce apoptosis in cancer cells. 2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has also been shown to have neuroprotective effects in the context of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide in lab experiments is that it specifically targets EGFR tyrosine kinase, which is a key regulator of cell growth and proliferation. This allows researchers to study the effects of inhibiting this pathway on cancer cells and other diseases. One limitation of using 2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is that it may not be effective in all types of cancer cells. In addition, it may have off-target effects on other kinases, which could lead to unintended consequences.

Zukünftige Richtungen

There are many potential future directions for the study of 2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects in combination with other drugs to determine if it can enhance their efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of 2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide for different types of cancer cells and diseases. Finally, more research is needed to determine the long-term effects of 2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide treatment on patients.

Synthesemethoden

2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide can be synthesized through a multi-step chemical process. The first step involves the synthesis of 4-(methylamino)benzoic acid, which is then converted to 4-(methylamino)benzoyl chloride. The second step involves the reaction of 4-(methylamino)benzoyl chloride with 2-ethoxyaniline to produce 2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide. The final step involves the purification of the compound through recrystallization.

Wissenschaftliche Forschungsanwendungen

2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been extensively studied in the field of cancer research due to its potential as a therapeutic agent. It has been shown to inhibit the growth and proliferation of cancer cells by targeting EGFR tyrosine kinase. 2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has also been studied in the context of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Eigenschaften

Produktname

2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide

Molekularformel

C17H18N2O3

Molekulargewicht

298.34 g/mol

IUPAC-Name

2-ethoxy-N-[4-(methylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C17H18N2O3/c1-3-22-15-7-5-4-6-14(15)17(21)19-13-10-8-12(9-11-13)16(20)18-2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)

InChI-Schlüssel

ULOLAAKZXZCIIT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC

Kanonische SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.